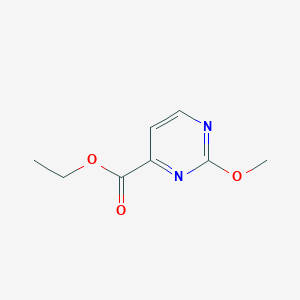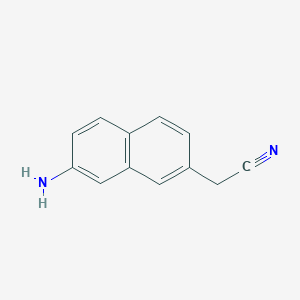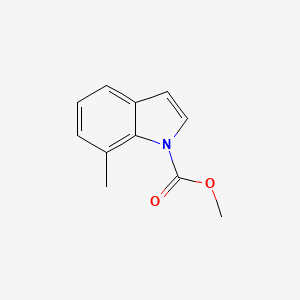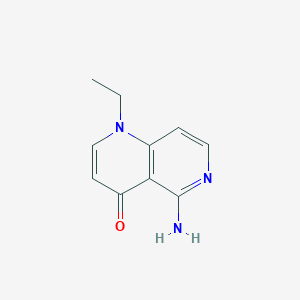
5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes a naphthyridine core with an amino group at the 5-position and an ethyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable naphthyridine precursor.
Nitration: The precursor undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted amines, and various alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and ethyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1,6-naphthyridin-4(1H)-one
- 5-Amino-1-propyl-1,6-naphthyridin-4(1H)-one
- 5-Amino-1-ethyl-1,8-naphthyridin-4(1H)-one
Uniqueness
5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one is unique due to the specific positioning of the amino and ethyl groups on the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group at the 1-position, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
820976-08-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-1-ethyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-2-13-6-4-8(14)9-7(13)3-5-12-10(9)11/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
CBKMQGRXQYIPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)


![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)

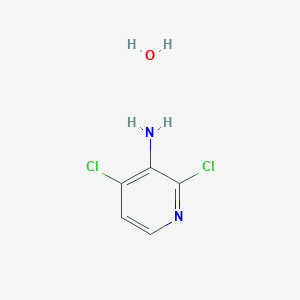

![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
